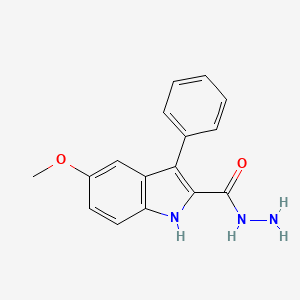
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and a carbohydrazide group at the 2-position, is of interest for its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbohydrazide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Products include 5-methoxy-3-phenyl-1h-indole-2-carboxylic acid.
Reduction: Products include 5-methoxy-3-phenyl-1h-indole-2-carbohydrazine.
Substitution: Products vary depending on the electrophile used, such as 5-methoxy-3-phenyl-1h-indole-2-bromo-carbohydrazide.
科学研究应用
Chemistry
In chemistry, 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Medicine
In medicine, research focuses on its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
5-Methoxy-2-phenyl-1h-indole: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactivity.
3-Phenyl-1h-indole-2-carbohydrazide: Lacks the methoxy group, which may affect its biological activity and solubility.
5-Methoxy-3-phenyl-1h-indole-2-carboxylic acid:
Uniqueness
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
105492-14-6 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
5-methoxy-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-7-8-13-12(9-11)14(10-5-3-2-4-6-10)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
InChI 键 |
JVFXTYJLLCMWIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


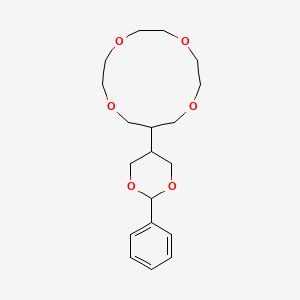
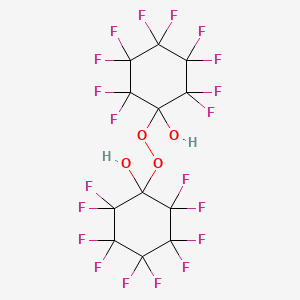
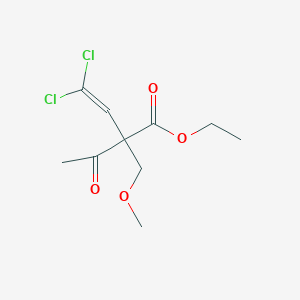

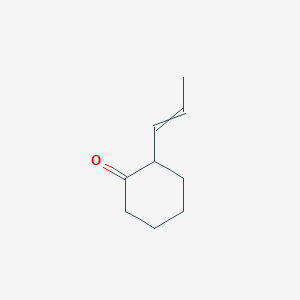
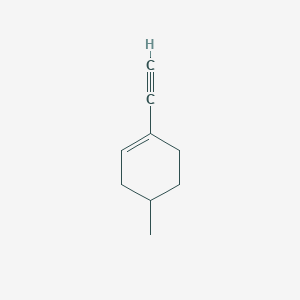
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

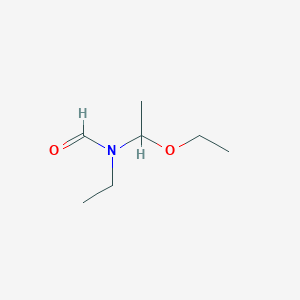
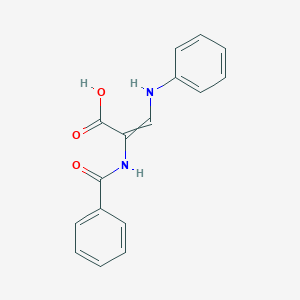
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
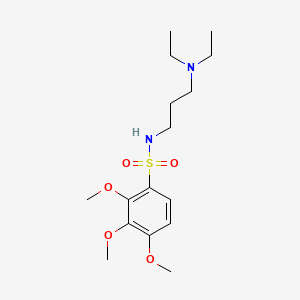
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
